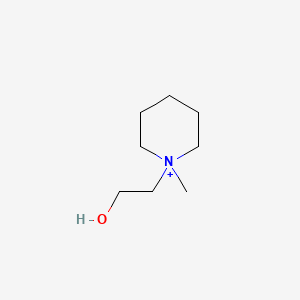
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidinium, 1-(2-hydroxyethyl)-1-methyl- is an organic compound belonging to the piperidine family. It is characterized by a piperidine ring substituted with a hydroxyethyl group and a methyl group. This compound is of interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-(2-hydroxyethyl)-1-methyl- typically involves the reaction of 1-(2-hydroxyethyl)piperidine with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidinium, 1-(2-hydroxyethyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, secondary amines, and oxidized derivatives such as aldehydes and carboxylic acids .
Applications De Recherche Scientifique
Piperidinium, 1-(2-hydroxyethyl)-1-methyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Piperidinium, 1-(2-hydroxyethyl)-1-methyl- involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The piperidine ring can interact with receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple cyclic amine with a six-membered ring containing one nitrogen atom.
Piperazine: A heterocyclic amine with a six-membered ring containing two nitrogen atoms.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Uniqueness
Piperidinium, 1-(2-hydroxyethyl)-1-methyl- is unique due to the presence of both a hydroxyethyl group and a methyl group on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
45733-02-6 |
|---|---|
Formule moléculaire |
C8H18NO+ |
Poids moléculaire |
144.23 g/mol |
Nom IUPAC |
2-(1-methylpiperidin-1-ium-1-yl)ethanol |
InChI |
InChI=1S/C8H18NO/c1-9(7-8-10)5-3-2-4-6-9/h10H,2-8H2,1H3/q+1 |
Clé InChI |
OREKCTYCBSSFON-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCCCC1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


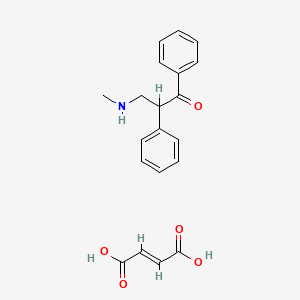

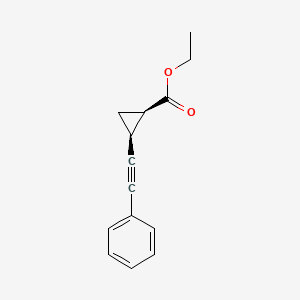
![2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester](/img/structure/B14659794.png)

![4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine](/img/structure/B14659802.png)

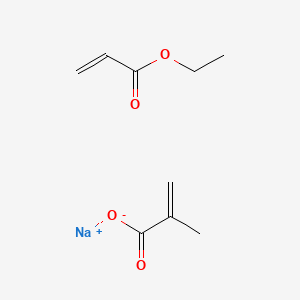
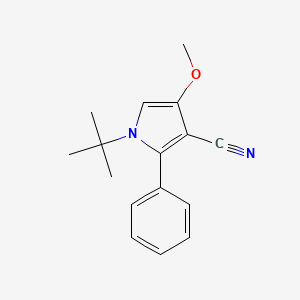
![{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14659826.png)
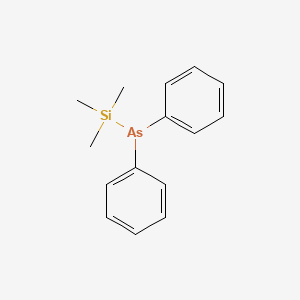

![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
